Regiochemical Positioning: 3- vs. 4-Substituted Morpholine Carboxamide in Synthetic Utility
The synthetic utility of Morpholine-3-carboxamide (CAS 848488-74-4) is defined by its 3-position substitution, which directly influences its role as a reactant in the synthesis of specific pharmacophores. For example, it is specifically identified as a reactant in the synthesis of N-methyl pyrimidone derivatives, which are potent HIV integrase inhibitors [1]. In contrast, Morpholine-4-carboxamide, where the amide is on the ring nitrogen, has been explored for unrelated antimicrobial applications, demonstrating that the substitution position dictates the compound's end-use in research .
| Evidence Dimension | Synthetic Utility / Pharmacophore Application |
|---|---|
| Target Compound Data | Reactant for synthesizing N-methyl pyrimidone derivatives (HIV integrase inhibitors) [1] |
| Comparator Or Baseline | Morpholine-4-carboxamide (CAS Not Specified) |
| Quantified Difference | N/A (Qualitative difference in application) |
| Conditions | Inferred from literature and supplier descriptions |
Why This Matters
This matters for procurement because selecting the 3-substituted isomer (CAS 848488-74-4) is essential for research programs targeting HIV integrase or related pathways, whereas the 4-substituted isomer would lead to different and potentially irrelevant biological outcomes.
- [1] BOC Sciences. (n.d.). 3-Morpholinecarboxamide - CAS 848488-74-4. Retrieved from buildingblock.bocsci.com. View Source
